Product packaging for A-[2-(4-chlorophenyl)ethyl]-(Cat. No.:)

A-[2-(4-chlorophenyl)ethyl]-

Cat. No.: B11815398
M. Wt: 336.8 g/mol
InChI Key: WTLMTRCSCXARMG-UHFFFAOYSA-N
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Description

A-[2-(4-chlorophenyl)ethyl]- is a useful research compound. Its molecular formula is C19H17ClN4 and its molecular weight is 336.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality A-[2-(4-chlorophenyl)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A-[2-(4-chlorophenyl)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClN4 B11815398 A-[2-(4-chlorophenyl)ethyl]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17ClN4

Molecular Weight

336.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-5-ylmethyl)butanenitrile

InChI

InChI=1S/C19H17ClN4/c20-17-8-6-15(7-9-17)10-11-19(13-21,12-18-22-14-23-24-18)16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H,22,23,24)

InChI Key

WTLMTRCSCXARMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CC3=NC=NN3)C#N

Origin of Product

United States

Historical Perspective and Significance in Molecular Design

The journey of the 2-(4-chlorophenyl)ethyl moiety is intrinsically linked to the broader evolution of synthetic organic chemistry and medicinal chemistry. Historically, the introduction of a chlorine atom onto a phenyl ring, a process known as halogenation, has been a fundamental tool for chemists. This modification can profoundly alter a molecule's physical and chemical properties, including its size, shape, electronic distribution, and lipophilicity (its ability to dissolve in fats and lipids).

The significance of the 2-(4-chlorophenyl)ethyl group in molecular design stems from these effects. The chlorine atom, being electronegative, withdraws electron density from the phenyl ring, influencing how the molecule interacts with its biological targets. Furthermore, its presence increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its bioavailability. This strategic use of chlorine has been pivotal in transforming simple organic structures into potent bioactive agents. Early synthetic work, such as the preparation of 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane as an intermediate for fungicides, highlights the moiety's utility in agrochemicals. smolecule.comgoogle.com Similarly, the synthesis of various acetamide (B32628) and benzamide (B126) derivatives underscores its role as a foundational block in creating new chemical entities for broader research. nih.govcymitquimica.com

Academic Context and Research Trajectory

The academic exploration of the 2-(4-chlorophenyl)ethyl moiety has been diverse and continuous. Research has spanned multiple disciplines, from fundamental organic synthesis to applied medicinal chemistry and pharmacology. The trajectory began with the synthesis of relatively simple structures to investigate their basic properties and has evolved to incorporate the moiety into highly complex molecules designed to interact with specific biological targets.

In recent years, the research focus has intensified on creating derivatives for specific therapeutic areas. For example, studies have detailed the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which have shown potential as kinase inhibitors for treating glioma, a type of brain cancer. nih.gov Other research has focused on developing imidazole (B134444) derivatives containing the moiety as potential inhibitors of sirtuins, a class of proteins implicated in cancer, demonstrating a shift towards targeted cancer therapies. nih.gov The development of compounds like N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide as potent and selective dopamine (B1211576) D4 ligands further illustrates the moiety's application in neuroscience research. nih.gov This progression from broad-spectrum applications to highly specific, target-oriented research highlights the enduring relevance and adaptability of the 2-(4-chlorophenyl)ethyl scaffold in the academic and scientific community.

Role As a Privileged Scaffold or Pharmacophore Constituent

Established Synthetic Routes for the 2-(4-Chlorophenyl)ethyl Scaffold

Several classical synthetic transformations are routinely employed to introduce the 2-(4-chlorophenyl)ethyl group or to modify precursors containing this scaffold. These methods include epoxidation, amidation, and the formation of heterocyclic rings such as thiazolidinones.

The epoxidation of 4-chlorostyrene (B41422) is a direct method for forming 2-(4-chlorophenyl)oxirane, a versatile intermediate. This oxirane can then undergo ring-opening reactions to introduce a variety of functional groups at the benzylic and adjacent positions.

Hydrogen peroxide (H₂O₂) is a common oxidant used for this transformation, often in the presence of a catalyst. For instance, robust chloro manganese(III)meso-5,10,15,20-tetrakis[2-chloro-6-(2,3,4,6-tetraacetyl-O-β-glucosyl)phenyl] porphyrins have been shown to be effective catalysts for the asymmetric epoxidation of 4-chlorostyrene. rsc.orgrsc.org This catalytic system allows for the enantioselective synthesis of the corresponding epoxide. rsc.orgrsc.org

Whole cells of Mycobacterium sp. M156 have also been utilized to oxidize 4-chlorostyrene to its epoxide with a high degree of stereospecificity. nih.gov This biocatalytic approach offers a green alternative to traditional chemical methods. 4-Chlorostyrene is a recognized reagent for epoxidation reactions of olefins. pharmaffiliates.com

Table 1: Catalytic Systems for Epoxidation of 4-Chlorostyrene

Catalyst/MethodOxidantKey Features
Chloro manganese(III)meso-5,10,15,20-tetrakis [2-chloro-6-(2,3,4,6-tetraacetyl-O-β-glucosyl)phenyl] porphyrinsH₂O₂Robust, enables asymmetric epoxidation rsc.orgrsc.org
Mycobacterium sp. M156 (whole cells)-High stereospecificity, biocatalytic nih.gov

Amidation reactions are fundamental to the synthesis of numerous compounds containing the 2-(4-chlorophenyl)ethyl moiety. These reactions typically involve the coupling of 2-(4-chlorophenyl)ethylamine with a carboxylic acid or its derivative to form a stable amide bond.

One approach involves the enzymatic kinetic resolution of (R,S)-1-(4-chlorophenyl)ethylamine using a lipase (B570770) such as Novozym 435. nih.gov This enzyme can selectively amidate one enantiomer, allowing for the separation of the unreacted (S)-enantiomer with high enantiomeric excess. nih.gov The choice of acyl donor, such as methyl 2-tetrahydrofuroate or 4-chlorophenyl valerate, is crucial for the efficiency and selectivity of the reaction. nih.govsioc-journal.cn

The resulting optically pure amine can then be used in subsequent synthetic steps. For example, (S)-1-(4-chlorophenyl)ethylamine has been used to synthesize a novel triazolopyrimidine herbicide. nih.gov

Table 2: Enzymatic Resolution of 1-(4-chlorophenyl)ethylamine via Amidation

EnzymeAcyl DonorSolventKey OutcomeReference
Novozym 435Methyl 2-tetrahydrofuroateMethyl tert-butyl ether52% conversion, 99% enantiomeric excess of unreacted (S)-amine nih.gov
Novozym 4354-Chlorophenyl valerateTolueneHigh conversion (50%) and excellent e.e.p. value (>99%) in 8 hours sioc-journal.cn

Thiazolidinone rings are prevalent in medicinally important compounds. The 2-(4-chlorophenyl)ethyl group can be incorporated into thiazolidinone structures through various synthetic strategies. A common method is the one-pot, three-component condensation-cyclization reaction of an amine, an aldehyde, and thioglycolic acid. nih.gov

For example, 3-(2-(4-chlorophenyl)ethyl)-2-((4-methylphenyl)imino)-4-thiazolidinone can be synthesized from 2-(4-chlorophenyl)ethylamine. ontosight.ai Another example is the synthesis of 2-[2-carboxymethylthio-2-(4-chlorophenyl)ethyl]-2-(4-chlorophenyl)-4-thiazolidinone from p,p'-dichlorochalcone and thioglycolic acid in the presence of ammonium (B1175870) carbonate. mdpi.comresearchgate.net

Novel tryptamine-thiazolidin-4-one derivatives have also been synthesized via a one-pot, three-component condensation reaction, where one of the synthesized compounds was 2-(4-Chlorophenyl)-3-(2-(5-hydroxy-1H-indol-3-yl) ethyl) thiazolidin-4-one. nih.gov

Table 3: Synthesis of Thiazolidinone Derivatives

ReactantsProductSynthetic ApproachReference
2-(4-chlorophenyl)ethylamine, 4-methylphenyl imine, thiazolidinone precursor3-(2-(4-chlorophenyl)ethyl)-2-((4-methylphenyl)imino)-4-thiazolidinoneCondensation ontosight.ai
p,p'-Dichlorochalcone, thioglycolic acid, ammonium carbonate2-[2-Carboxymethylthio-2-(4-chlorophenyl)ethyl]-2-(4-chlorophenyl)-4-thiazolidinoneCyclocondensation mdpi.comresearchgate.net
Tryptamine derivatives, benzaldehyde (B42025) derivatives, mercaptoacetic acidTryptamine-thiazolidin-4-one derivativesOne-pot, three-component condensation nih.gov
Aromatic amines, aromatic aldehydes, thioglycolic acid2-Arylthiazolidin-4-one derivativesOne-pot, three-component condensation-cyclization nih.gov

The synthesis of amine and anilide derivatives is another important avenue for creating diverse compounds with the 2-(4-chlorophenyl)ethyl scaffold. Reductive amination is a key method, involving the condensation of 2-(4-chlorophenyl)ethylamine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.

For instance, 2-(4-chlorophenyl)ethylamine hydrobromide can be synthesized by condensing 2-(4-chlorophenyl)ethylamine with 3-nitrobenzaldehyde, followed by reduction with sodium cyanoborohydride and salt formation with HBr.

The synthesis of {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride involves the reaction of 2-(4-chlorophenyl)ethylamine with benzaldehyde in the presence of a reducing agent like sodium borohydride, followed by treatment with hydrochloric acid.

Furthermore, ruthenium-catalyzed deaminative coupling reactions of primary amines can be employed to synthesize unsymmetrical secondary amines. nih.gov For example, the coupling of 4-chlorobenzylamine (B54526) with 4-methoxybenzeneethanamine has been reported. nih.gov

Novel Synthetic Approaches and Diversification Strategies

In addition to established methods, novel synthetic strategies are continually being developed to provide more efficient and selective access to 2-(4-chlorophenyl)ethyl-containing compounds, particularly those with specific stereochemistry.

Catalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective construction of chiral molecules. Bifunctional thiourea-ammonium salts have been used as catalysts in the asymmetric synthesis of 4-substituted 1,4-dihydropyridines. nih.govresearchgate.net In one instance, the synthesis of (R)-Ethyl 1-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate was achieved. nih.gov

Furthermore, an efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and epoxides has been developed to yield 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. nih.gov This method provides a convenient route to multi-substituted 1,3-oxazolidine compounds of high optical purity. nih.gov The development of novel chiral ligands and organocatalysts continues to expand the scope of asymmetric transformations applicable to the synthesis of complex molecules containing the 2-(4-chlorophenyl)ethyl moiety. rsc.org

Cascade and Multi-component Reactions

A notable example is the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. In one study, a cascade reaction involving hydrolysis, [3+2] cycloaddition, and elimination was utilized to produce dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate. researchgate.net This reaction proceeds through the in situ generation of an azomethine ylide from an isoquinoline (B145761) ester iminium ion, which then undergoes a cycloaddition with an ethylene (B1197577) derivative. researchgate.net The process is initiated by a hydrolysis step and followed by an elimination, showcasing a complex yet efficient one-pot transformation. researchgate.net

Another significant application of MCRs is in the synthesis of spiro-4H-pyran derivatives. A four-component cascade reaction has been developed to synthesize novel spiroindenopyridotriazine-4H-pyrans. rsc.org This method brings together pyridotriazines, a pyrazolone (B3327878) (as a cyclic C-H acid), and malononitrile (B47326) in a sequential process that constructs the highly functionalized spirocyclic system in good to high yields. rsc.org

The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been achieved through a DABCO-catalyzed three-component reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile in ethanol. nih.govdundee.ac.uk This approach provides moderate to excellent yields in a short reaction time. nih.govdundee.ac.uk Similarly, four-component reactions have been employed for the synthesis of other pyranopyrazole derivatives, highlighting the versatility of MCRs in generating structural diversity. mdpi.com

The Ugi four-component reaction, a cornerstone of MCRs, has been adapted for the synthesis of tetramic acid derivatives. A one-pot, two-step process involving an Ugi reaction followed by a Dieckmann cyclization has been developed. beilstein-journals.org For instance, the reaction of ethyl glyoxylate, an amine, 2-(4-chlorophenyl)acetic acid, and an isocyanide, followed by a base-mediated cyclization, yields functionalized tetramic acids. beilstein-journals.org

Furthermore, a cascade Michael/alkylation reaction between ethyl-4-chloro-3-oxobutanoate and 2-arylidene-1,3-indandiones has been shown to produce activated spirocyclopentanes in excellent yields and high diastereoselectivities. researchgate.net Triethylamine (B128534) was identified as the most effective base for this transformation, which proceeds under mild conditions. researchgate.net

These examples underscore the power of cascade and multi-component reactions to rapidly assemble complex molecular architectures containing the 2-(4-chlorophenyl)ethyl fragment from simple starting materials.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of 2-(4-chlorophenyl)ethyl-containing compounds to minimize environmental impact and enhance sustainability. semanticscholar.orgresearchgate.net This involves the use of greener solvents, alternative energy sources, and catalytic methods to improve reaction efficiency and reduce waste. semanticscholar.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reactions and improving yields. For example, the synthesis of 2-cyanomethyl-4-phenylthiazoles, including derivatives with the 4-chlorophenyl substituent, has been efficiently achieved under focused microwave irradiation using glycerol (B35011) as a green solvent. scirp.org This method offers short reaction times and excellent yields. scirp.org Similarly, a green synthetic protocol for 1,3,5-triazine (B166579) derivatives has been developed using both microwave and ultrasound-assisted methods, with the latter allowing for synthesis in aqueous media, thereby reducing the reliance on organic solvents. researchgate.net

The use of recyclable and biodegradable catalysts is another key aspect of green chemistry. A cross-linked chitosan (B1678972) hydrogel has been employed as a recyclable biocatalyst for the synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation. mdpi.com This eco-friendly catalyst demonstrated high efficiency and could be reused multiple times without significant loss of activity. mdpi.com

Solvent selection plays a crucial role in the greenness of a synthetic process. semanticscholar.org Water, being a non-toxic and readily available solvent, is an ideal medium for many reactions. The development of synthetic methods that proceed in aqueous or solvent-free conditions is a major goal. For instance, some multicomponent reactions for the synthesis of spiro-4H-pyrans have been optimized to work in ethanol, a more environmentally friendly solvent than many traditional organic solvents, while others have been attempted in water, although with limited success in some cases. rsc.org

The optimization of reaction conditions to reduce energy consumption and improve atom economy is also a central tenet of green chemistry. researchgate.net This includes performing reactions at ambient temperature whenever possible and choosing catalysts that allow for high conversion rates with minimal by-product formation. semanticscholar.org The development of catalytic systems, both homogeneous and heterogeneous, is critical for achieving these goals in multicomponent reactions and other synthetic transformations. rsc.orgmdpi.com

Yield Optimization and Reaction Scalability in Academic Synthesis

Optimizing reaction yields and ensuring the scalability of synthetic procedures are critical considerations in academic research, as they pave the way for potential industrial applications. The synthesis of compounds containing the 2-(4-chlorophenyl)ethyl group is no exception.

A variety of strategies are employed to maximize yields. In the synthesis of sulfoxonium ylides, for instance, the reaction conditions, including the catalyst and temperature, were systematically varied. wiley.com The use of 10 mol% of copper powder at 50 °C in DMSO was found to be optimal for the synthesis from diazo compounds. wiley.com This optimized protocol was successfully scaled up to a multigram scale, demonstrating its practical utility. wiley.com

For the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to the corresponding alcohol, a key intermediate for antifungal agents, optimization of reaction conditions was crucial. researchgate.net By using resting cells of Acinetobacter sp. ZJPH1806 as a biocatalyst and glycerol as a cosubstrate for coenzyme regeneration, the yield was increased nearly 2.9-fold to 83.2% with excellent enantiomeric excess. researchgate.net Further optimization of a similar process using a ketoreductase from Scheffersomyces stipitis CBS 6045 allowed for the reduction of a high concentration of the substrate (67 g/L) with a yield of 88.2%. researchgate.net

In multicomponent reactions, the choice of catalyst and solvent is paramount for achieving high yields. For the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, DABCO was found to be an efficient catalyst in ethanol, leading to moderate to excellent yields. nih.govdundee.ac.uk The optimization of a cascade Michael/alkylation reaction for the synthesis of spirocyclopentanes involved screening different bases and solvents, with triethylamine in dichloromethane (B109758) providing the highest yield and diastereoselectivity. researchgate.net

The scalability of a reaction is often influenced by factors such as the cost and availability of starting materials and reagents, the ease of purification, and the robustness of the reaction conditions. The development of one-pot procedures and the use of inexpensive and recyclable catalysts are key strategies to improve scalability. mdpi.comwiley.com While many academic studies focus on small-scale synthesis, those that demonstrate successful gram-scale synthesis provide valuable proof-of-concept for the potential of a method to be scaled up further. wiley.comresearchgate.net

Below is a table summarizing the optimization of various reactions for the synthesis of 2-(4-chlorophenyl)ethyl-containing compounds.

Table 1: Optimization of Synthetic Reactions for 2-(4-Chlorophenyl)ethyl-Containing Compounds

Reaction Type Target Compound/Intermediate Key Optimization Parameters Optimized Conditions Yield Reference
Sulfoxonium Ylide Synthesis Ethyl 2-(4-chlorophenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)acetate Catalyst, Temperature 10 mol% Copper powder, 50 °C 86% wiley.com
Asymmetric Bioreduction (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol Biocatalyst, Cosubstrate, Temperature Acinetobacter sp. ZJPH1806, Glycerol, 40 °C 83.2% researchgate.net
Three-Component Reaction N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles Catalyst, Solvent DABCO, Ethanol Moderate to Excellent nih.govdundee.ac.uk
Cascade Michael/Alkylation Activated Spirocyclopentanes Base, Solvent Triethylamine, Dichloromethane up to 96% researchgate.net

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Conformation and Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular vibrations of compounds containing the A-[2-(4-chlorophenyl)ethyl]- group. researchgate.netnih.gov These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint.

In studies of related structures, FT-IR spectroscopy has been instrumental in identifying key functional groups. For instance, in N-(4-Chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide, characteristic absorption bands are observed for the N-H group (3364 cm⁻¹), the cyano group (C≡N) (2214 cm⁻¹), and the carbonyl group (C=O) (1658 cm⁻¹). acs.org Similarly, for a 1,2,3,4-tetrahydropyrimidine derivative incorporating the 4-chlorophenyl moiety, FT-IR analysis identified N-H stretching at 3464 cm⁻¹ and a C-Cl stretching vibration at 813 cm⁻¹. jocms.org

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in FT-IR spectra. epequip.com For example, the FT-Raman spectrum of 2-tert-Butyl-2-(2-(4-chlorophenyl)ethyl)oxirane has been documented, providing data on its vibrational modes. nih.gov The combination of FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes, aided by computational methods like Density Functional Theory (DFT) calculations. researchgate.netnih.gov These calculations help in assigning specific vibrational frequencies to particular bond stretches, bends, and torsions within the molecule. researchgate.net

Table 1: Selected FT-IR Vibrational Frequencies for Compounds Containing the 4-Chlorophenyl Moiety

Functional GroupCompound TypeWavenumber (cm⁻¹)Reference
N-H Stretch1,2,3,4-Tetrahydropyrimidine derivative3464 jocms.org
N-H StretchThienopyridine derivative3364 acs.org
C≡N StretchThienopyridine derivative2214 acs.org
C=O StretchThienopyridine derivative1658 acs.org
C-Cl Stretch1,2,3,4-Tetrahydropyrimidine derivative813 jocms.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural assignment of organic molecules, including those with the A-[2-(4-chlorophenyl)ethyl]- fragment. evitachem.comresearchgate.net ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the molecular skeleton.

In the ¹H NMR spectrum of N-(4-Chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide, the protons of the 4-chlorophenyl group appear as a doublet at δ 7.33 ppm. acs.org The ethylene bridge protons typically show characteristic signals, with their chemical shifts and coupling patterns being influenced by neighboring functional groups. For instance, in the ¹H NMR spectrum of 2-[2-Carboxymethylthio-2-(4-chlorophenyl)ethyl]-2-(4-chlorophenyl)-4-thiazolidinone, the diastereotopic protons of the ethylene bridge are well-separated, providing stereochemical information. mdpi.com

Table 2: Representative ¹H NMR Data for a Compound Containing the 4-Chlorophenyl Moiety

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
N-(4-Chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamideAr-H (chlorophenyl)7.33d6.9 acs.org
SCH₂4.26s acs.org
CH₃2.52s acs.org
Pyridine-5-H7.84s acs.org
NH10.55s acs.org

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into the three-dimensional packing of molecules in the solid state. evitachem.com

The crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene reveals that the molecule is disposed about a center of inversion. researchgate.net The central C-C bond of the ethylene linker connects the two chlorophenyl rings. The conformation is described by the Cb—Cb—Ce—Ce torsion angles of -83.46 (19)° and 95.17 (17)° (where b = benzene (B151609) and e = ethylene), indicating a non-planar arrangement of the ethyl bridge relative to the benzene rings. researchgate.net The molecular packing is influenced by C—H···π interactions and Cl···Cl contacts, leading to a three-dimensional architecture. researchgate.net

In another example, the crystal structure of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate shows a nearly planar molecule. nih.gov The planarity is indicated by the small interplanar angle of 2.69 (3)° between the benzene ring and the hydrazono-3-oxobutanoate unit. nih.gov The crystal packing in this case is stabilized by N—H···O and C—H···O hydrogen bonds, as well as Cl···Cl interactions. nih.gov These crystallographic studies highlight how intermolecular forces dictate the supramolecular assembly of these compounds in the solid state. evitachem.com

Table 3: Crystallographic Data for 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene

ParameterValueReference
FormulaC₁₄H₁₂Cl₂ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)10.1583 (4) researchgate.net
b (Å)10.1601 (4) researchgate.net
c (Å)12.3533 (5) researchgate.net
β (°)107.800 (2) researchgate.net
Volume (ų)1213.90 (9) researchgate.net
Z4 researchgate.net

Computational Chemistry and Molecular Modeling Investigations

Hirshfeld Surface Analysis for Intermolecular Interactions

Computational chemistry and molecular modeling provide powerful tools for understanding the three-dimensional arrangement of molecules in a crystalline solid and the nature of the intermolecular forces that govern this packing. Among these tools, Hirshfeld surface analysis has emerged as a particularly insightful method for visualizing and quantifying intermolecular interactions. This section details the application of Hirshfeld surface analysis to compounds containing the A-[2-(4-chlorophenyl)ethyl]- moiety, offering a quantitative breakdown of the various non-covalent interactions that stabilize the crystal lattice.

Hirshfeld surface analysis is based on the concept of partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting surface encloses the molecule and is color-mapped according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. By decomposing the Hirshfeld surface, it is possible to generate two-dimensional "fingerprint plots" that provide a quantitative summary of the different types of intermolecular contacts.

Detailed research findings from studies on various crystalline structures containing the 4-chlorophenyl moiety provide quantitative insights into the nature of these intermolecular forces. For instance, in the crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the analysis of the Hirshfeld surface reveals that H···H interactions are the most significant, accounting for 48.7% of the total contacts. nih.gov This is followed by H···C/C···H contacts at 22.2%, and Cl···H/H···Cl interactions contributing 8.8%. nih.gov Other notable interactions include H···O/O···H (8.2%) and H···N/N···H (5.1%). nih.gov

Similarly, in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, H···H contacts again dominate, contributing 39.2% to the Hirshfeld surface. nih.gov The C···H/H···C and Cl···H/H···Cl interactions are also significant, with contributions of 25.2% and 11.4%, respectively. nih.gov Oxygen-hydrogen contacts (O···H/H···O) account for 8.0% of the surface. nih.gov

Another example, ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate, which contains two 4-chlorophenyl groups, shows a significant contribution from Cl···H/H···Cl contacts (20.7%), highlighting the importance of interactions involving the chlorine atoms in its crystal packing. iucr.org In this structure, H···H contacts contribute 30.9%, C···H/H···C contacts 16.8%, and O···H/H···O contacts 11.4%. iucr.org

These findings are summarized in the interactive data tables below, which allow for a comparative analysis of the intermolecular contact contributions in different crystalline environments containing the 4-chlorophenyl group.

Table 1: Percentage contributions of intermolecular contacts to the Hirshfeld surface for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. nih.gov

Table 2: Percentage contributions of intermolecular contacts to the Hirshfeld surface for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. nih.gov

Table 3: Percentage contributions of intermolecular contacts to the Hirshfeld surface for ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine-6-carboxylate. iucr.org

Structure Activity Relationship Sar and Structure Affinity Relationship Safir Studies at the Molecular Level

Impact of the 4-Chlorophenyl Moiety on Biological Activity

The 4-chlorophenyl group is a common feature in many biologically active compounds, and its presence in the "A-[2-(4-chlorophenyl)ethyl]-" scaffold is critical for modulating the pharmacological profile. The chlorine atom at the para position of the phenyl ring significantly influences the electronic and lipophilic properties of the molecule. This halogen substitution can enhance binding affinity to biological targets through various non-covalent interactions, including hydrophobic and halogen bonding.

Research has shown that the 4-chlorophenyl moiety is crucial for the activity of certain compounds. For instance, in a series of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives, the 4-chlorophenyl group was found to be a key determinant for high affinity and selectivity for the dopamine (B1211576) D4 receptor. nih.gov Similarly, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives have been identified as potent inducers of Oct3/4, a key transcription factor in pluripotent cells, highlighting the importance of the 4-chlorophenyl group in this biological activity. nih.govmdc-berlin.de

The electronic nature of the substituent on the phenyl ring can dramatically alter the biological response. The electron-withdrawing nature of the chlorine atom can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and, consequently, their interaction with target proteins. Furthermore, the lipophilicity imparted by the chlorine atom can enhance membrane permeability and facilitate the transport of the molecule to its site of action.

The following table summarizes the impact of the 4-chlorophenyl moiety in selected compounds:

Compound ClassBiological Target/ActivityRole of 4-Chlorophenyl Moiety
N-aryl-piperazinesDopamine D4 receptorEssential for high affinity and selectivity nih.gov
Thiazole (B1198619) carboxylatesOct3/4 inductionKey for potent activity nih.govmdc-berlin.de
PhenylphenolsMiticidal activityPositional placement of chlorine influences toxicity kyoto-u.ac.jp
ThiazolopyrimidinesScreening compoundCore structural component chemdiv.com

Role of the Ethyl Linker in Ligand-Target Engagement

The ethyl linker, the two-carbon chain connecting the 4-chlorophenyl ring to the rest of the molecule, plays a pivotal role in the spatial orientation and flexibility of the ligand. The length and conformational freedom of this linker are critical for optimal positioning of the pharmacophoric groups within the binding pocket of the biological target. wuxiapptec.comveranova.comsymeres.com

The ethyl linker provides a degree of rotational freedom, allowing the molecule to adopt a favorable conformation for binding. A linker that is too short may prevent the terminal functional groups from reaching their optimal interaction points, while a linker that is too long could introduce conformational entropy penalties, reducing binding affinity. The two-carbon length of the ethyl group often represents an optimal distance for bridging key interaction sites within a receptor.

In the context of antibody-drug conjugates (ADCs), the design of the linker is crucial for the stability of the conjugate in circulation and the efficient release of the payload at the target site. wuxiapptec.com While not directly applicable to all small molecules, the principles of linker chemistry in ADCs underscore the importance of linker stability and cleavage characteristics, which can be conceptually extended to the metabolic stability of the ethyl linker in the "A-[2-(4-chlorophenyl)ethyl]-" scaffold.

The flexibility of the ethyl linker allows for a dynamic interaction with the target, enabling the ligand to adapt to the specific topology of the binding site. This adaptability can be a key factor in achieving high-affinity binding and overcoming minor structural variations in the target protein across different species or in mutated forms.

Influence of Terminal Functional Groups on Molecular Recognition

The terminal functional group of the "A-[2-(4-chlorophenyl)ethyl]-" scaffold is a primary determinant of its biological activity and selectivity. By varying this group, it is possible to target a wide range of biological macromolecules and modulate the pharmacological response.

The oxirane (epoxide) ring is a highly reactive three-membered heterocycle that can serve as a versatile synthetic intermediate for the generation of a diverse array of derivatives. researchgate.net The inherent ring strain of the epoxide allows for facile ring-opening reactions with various nucleophiles, leading to the introduction of new functional groups and stereocenters. researchgate.net This reactivity has been exploited in the synthesis of numerous biologically active natural products and pharmaceuticals. researchgate.net

The synthesis of polypropionate natural products, which exhibit a broad range of antimicrobial and therapeutic potential, has been achieved using epoxide-based methodologies. nih.gov These approaches often involve the enantio- and diastereoselective synthesis of epoxides and their subsequent regioselective cleavage. researchgate.netnih.gov

Steroids bearing an oxirane ring have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antineoplastic, and antiproliferative effects. mdpi.com The reactivity of the α,β-epoxy group contributes to their unique biological properties by allowing for interactions with various biological targets. mdpi.com

The following table provides examples of biologically active compounds synthesized using oxirane ring chemistry:

Compound ClassBiological ActivitySynthetic Utility of Oxirane Ring
PolypropionatesAntimicrobial, TherapeuticKey intermediate for stereoselective synthesis researchgate.netnih.gov
SteroidsAnti-inflammatory, AntineoplasticReactive functional group for target interaction mdpi.com
Cyclohexane epoxidesVarious biological activitiesCore structure of many natural products tandfonline.com

The incorporation of an amide or carboxamide functionality as the terminal group can introduce key hydrogen bonding capabilities, which are crucial for molecular recognition at the active site of many enzymes and receptors. The hydrogen bond donor and acceptor properties of the amide group allow for specific and directional interactions with amino acid residues in the target protein.

In a study of neuropeptide S receptor (NPSR) antagonists, N-benzyl-3-[2-(dimethylamino)ethyl]-1-oxo-3-phenyl-1H,3H,4H,5H,6H,7H-furo[3,4-c]pyridine-5-carboxamide was identified as a potent antagonist, demonstrating the importance of the carboxamide group in this class of compounds. nih.gov

Furthermore, a series of 1-aryl-4-alkylpiperazines containing a terminal benzamide (B126) fragment were synthesized and evaluated for their binding to dopamine receptors. The benzamide moiety was found to be a critical component for high-affinity binding to the D4 receptor subtype. nih.gov

The introduction of heterocyclic rings as terminal substituents can significantly enhance the pharmacological profile of the "A-[2-(4-chlorophenyl)ethyl]-" scaffold. These rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby increasing binding affinity and selectivity.

Thiadiazole: Derivatives of 1,3,4-thiadiazole (B1197879) are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The thiadiazole ring is a bioisostere of other five-membered heterocycles and can modulate the physicochemical properties of the parent molecule. researchgate.net

Benzothiazole (B30560): The benzothiazole scaffold is present in numerous compounds with diverse pharmacological activities, such as antitumor, antimicrobial, and anti-inflammatory effects. nih.govnih.gov Its fused ring system provides a rigid and planar structure that can engage in favorable interactions with biological targets.

Indole (B1671886): The indole nucleus is a privileged scaffold in medicinal chemistry, found in many natural and synthetic biologically active molecules. benthamdirect.comeurekaselect.com Indole derivatives have been developed as ligands for a variety of pharmacological targets, including receptors and enzymes. benthamdirect.comscilit.com

Quinoline (B57606): Quinolone and its analogs are a class of heterocyclic compounds with a broad spectrum of pharmaceutical applications, including antibacterial and anticancer activities. nih.gov The structure-activity relationships of quinoline derivatives have been extensively studied to optimize their therapeutic potential. nih.govdoaj.org

Triazole: The 1,2,3-triazole ring is a versatile scaffold in drug discovery due to its unique structural properties and synthetic accessibility, often via "click chemistry." researchgate.net Triazole derivatives have shown a wide array of biological activities and can act as pharmacophores, bioisosteres, or linkers. researchgate.net

Imidazopyridine: Imidazopyridine derivatives have significant therapeutic potential and are found in several marketed drugs. wuxiapptec.com They exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral effects.

Piperazine (B1678402): The piperazine ring is a common structural motif in many centrally acting drugs. researchgate.net Its basic nitrogen atoms can form salt bridges with acidic residues in target proteins, and the ring itself can adopt a chair conformation that allows for specific spatial arrangements of its substituents. researchgate.netnih.gov

Dioxolane: The 1,3-dioxolane (B20135) ring can act as a bioisostere for other functional groups and can influence the pharmacokinetic properties of a molecule. nih.govresearchgate.net The two oxygen atoms in the dioxolane ring can participate in hydrogen bonding with the target active site, potentially enhancing biological activity. nih.gov

The following table summarizes the biological activities associated with these heterocyclic substituents:

Heterocyclic SubstituentAssociated Biological Activities
ThiadiazoleAntimicrobial, anti-inflammatory, anticancer nih.govresearchgate.net
BenzothiazoleAntitumor, antimicrobial, anti-inflammatory nih.govnih.gov
IndoleDiverse pharmacological activities (receptor and enzyme ligands) benthamdirect.comeurekaselect.com
QuinolineAntibacterial, anticancer nih.govdoaj.org
TriazoleAntifungal, anticancer, antiviral researchgate.net
ImidazopyridineAntitumor, antibacterial, antiviral wuxiapptec.com
PiperazineCentral nervous system activity, various other therapeutic areas researchgate.netnih.gov
DioxolaneAntibacterial, antifungal, anticancer nih.govresearchgate.net

Chirality plays a crucial role in the interaction between a drug and its biological target. veranova.comsymeres.com Since biological systems are inherently chiral, the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. veranova.comsymeres.comnih.gov

The three-dimensional arrangement of atoms in a molecule is critical for its ability to bind to a biological target. chemdiv.comveranova.com One enantiomer, the eutomer, may fit perfectly into the binding site and elicit the desired therapeutic effect, while the other enantiomer, the distomer, may be inactive or even produce undesirable side effects.

For instance, the S-isomer of methyldopa (B1676449) is an effective antihypertensive agent, while the R-isomer is inactive. nih.gov Similarly, D-ethambutol is an antituberculosis drug, whereas the L-isomer can cause blindness. nih.gov The tragic case of thalidomide, where the R-enantiomer is a sedative and the S-enantiomer is teratogenic, is a stark reminder of the importance of stereochemistry in drug action. nih.gov

Therefore, the stereochemical configuration of any chiral centers within the "A-[2-(4-chlorophenyl)ethyl]-" scaffold or its derivatives is a critical factor that must be considered in drug design and development to ensure both efficacy and safety.

Rational Design of Analogs with Improved Potency or Selectivity

The rational design of novel therapeutic agents often hinges on the systematic modification of a lead compound to optimize its interaction with a biological target. The A-[2-(4-chlorophenyl)ethyl]- moiety has served as a foundational element in a number of such endeavors, with researchers meticulously altering peripheral chemical groups to fine-tune potency and selectivity.

A significant body of research has focused on analogs of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent and selective dopamine D4 receptor ligand. nih.gov Structure-affinity relationship (SAFIR) studies on this series have provided invaluable insights into the structural requirements for high-affinity binding. For instance, modifications to the amide bond and elongation of the alkyl chain connecting the benzamide moiety to the piperazine ring have been shown to decrease affinity for the D4 receptor. nih.gov

Detailed investigations by Perrone and colleagues in 1998 laid the groundwork for understanding the critical role of various substituents. Their work demonstrated that the N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide scaffold exhibits exceptionally high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM, and remarkable selectivity (>10,000-fold) over the D2 receptor subtype. nih.gov This high degree of selectivity is a crucial attribute in the design of antipsychotic drugs with reduced extrapyramidal side effects, which are often associated with D2 receptor antagonism.

The following interactive data table summarizes the binding affinities of key analogs, illustrating the impact of structural modifications on potency and selectivity.

CompoundModificationD4 Receptor Affinity (IC50, nM)D2 Receptor Affinity (IC50, nM)Selectivity (D2/D4)
1 N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.057>1000>17543
2 N-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-3-methoxybenzamide1.2850708
3 N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-benzamide7.8>1000>128
4 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide0.8150188

Data sourced from Perrone R, et al. J Med Chem. 1998. nih.gov

The data clearly indicates that even subtle changes, such as extending the ethyl linker to a propyl linker (Compound 2), result in a significant loss of both D4 affinity and selectivity. Similarly, the removal of the 3-methoxy group from the benzamide ring (Compound 3) also diminishes potency. The substitution of the 4-chlorophenyl group with a 2-methoxyphenyl group (Compound 4) maintains reasonable D4 affinity but drastically reduces selectivity. These findings underscore the precise structural and electronic contributions of the A-[2-(4-chlorophenyl)ethyl]- moiety and its surrounding functionalities to high-affinity and selective receptor binding.

Allosteric Modulation and Orthosteric Ligand Interactions

Beyond traditional orthosteric binding, where a ligand competes directly with the endogenous substrate at the primary binding site, the A-[2-(4-chlorophenyl)ethyl]- scaffold has been implicated in the more complex mechanism of allosteric modulation. Allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that can either enhance (positive allosteric modulation, PAM), inhibit (negative allosteric modulation, NAM), or have no effect on the binding and/or efficacy of the orthosteric ligand. wikipedia.org

This mode of action offers several therapeutic advantages, including the potential for greater subtype selectivity, as allosteric sites are often less conserved than orthosteric sites across receptor families. Furthermore, allosteric modulators can fine-tune the physiological response to endogenous ligands, rather than simply turning the signal on or off. nih.gov

The interaction between an allosteric modulator and an orthosteric ligand is characterized by cooperativity. A positive cooperativity indicates that the binding of the allosteric modulator increases the affinity of the orthosteric ligand, and vice versa. Conversely, negative cooperativity implies a decrease in affinity. researchgate.net

While specific examples of compounds containing the A-[2-(4-chlorophenyl)ethyl]- moiety acting as allosteric modulators are still emerging in the literature, the principles of allosteric modulation are well-established and provide a framework for the rational design of such molecules. The design of an allosteric modulator would involve identifying a suitable allosteric binding pocket on the target protein and then optimizing the A-[2-(4-chlorophenyl)ethyl]- scaffold to fit within this site and induce the desired conformational change.

The theoretical effects of different types of allosteric modulators on the binding of an orthosteric agonist are summarized in the table below.

Modulator TypeEffect on Orthosteric Agonist AffinityEffect on Orthosteric Agonist Efficacy
Positive Allosteric Modulator (PAM) IncreaseIncrease
Negative Allosteric Modulator (NAM) DecreaseDecrease
Neutral Allosteric Ligand (NAL) No ChangeNo Change

The interplay between orthosteric and allosteric ligands is a critical consideration in modern drug discovery. A compound containing the A-[2-(4-chlorophenyl)ethyl]- moiety designed to act as a PAM, for example, could be used to enhance the effect of an endogenous neurotransmitter, offering a more subtle and potentially safer therapeutic approach than a direct-acting agonist.

Mechanistic Investigations and Target Engagement at the Molecular Level

Enzyme Inhibition Mechanisms

Certain compounds containing a structure related to the core moiety, such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, have been identified as kinase inhibitors. nih.govdundee.ac.uk The mechanism of enzyme inhibition is a critical area of study, detailing how a molecule can interfere with an enzyme's function. This interference can occur through various interactions with the enzyme's structure.

Binding Site Interactions (Active site, allosteric sites)

Enzyme inhibitors can exert their effects by binding to an enzyme's active site or to an allosteric site. Active site inhibitors compete with the natural substrate for binding, directly preventing the catalytic reaction from occurring. nih.gov In contrast, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the shape of the active site and reduces its efficacy. youtube.com

In studies of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives, specific compounds have demonstrated inhibitory activity against the kinase AKT2/PKBβ. nih.govdundee.ac.uk This suggests that the molecule's structure allows it to fit into a binding pocket on the kinase, interfering with its function. Kinase inhibitors often work by binding to the ATP-binding pocket, which is part of the active site, thereby preventing the transfer of a phosphate (B84403) group, a key step in the catalytic process.

Conformational Changes Upon Binding

The binding of an inhibitor to an enzyme is rarely a simple lock-and-key event. It is a dynamic process that can cause significant conformational changes in the enzyme's structure. medchemexpress.com When an allosteric inhibitor binds, it can trigger a cascade of structural shifts that are transmitted to the active site, impairing its ability to bind substrate or perform catalysis. youtube.com Even competitive inhibitors that bind to the active site can induce localized conformational adjustments that stabilize the inhibitor-enzyme complex and prevent the transition states necessary for the reaction to proceed.

Catalytic Reaction Modulation

The ultimate effect of an enzyme inhibitor is the modulation of the enzyme's catalytic reaction rate. researchgate.net Inhibitors can reduce or completely block the enzyme's ability to convert substrate into product. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. mdpi.com For example, a pyrano[2,3-c]pyrazole derivative, compound 4j, was found to exhibit low micromolar activity against kinase AKT2/PKBβ, indicating its effectiveness in modulating the catalytic function of this specific enzyme. nih.govdundee.ac.uk

Receptor Binding and Modulation

Derivatives containing the A-[2-(4-chlorophenyl)ethyl]- structure have been extensively studied for their interactions with various receptors, particularly G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors.

Binding Affinity and Selectivity Profiling

A key aspect of drug design is achieving high binding affinity for the intended target receptor while maintaining low affinity for other receptors to minimize off-target effects. This is known as selectivity. Binding affinity is typically measured by the inhibition constant (Ki) or the IC50 value, with lower values indicating higher affinity.

A prominent example is N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound that contains the core structure of interest. This molecule has been identified as a potent and highly selective ligand for the dopamine D4 receptor. nih.gov It exhibits a very high affinity for the D4 receptor with an IC50 value of 0.057 nM. nih.gov Its selectivity is remarkable, showing over 10,000-fold greater affinity for the D4 receptor compared to the D2 receptor. nih.gov It was also found to be selective against serotonin 5-HT1A and adrenergic alpha1 receptors. nih.gov

Structure-affinity relationship (SAR) studies on this class of compounds have shown that modifications to the molecule, such as altering the amide bond or the length of the alkyl chain, can lead to a decrease in dopamine D4 receptor affinity. nih.gov This underscores the precise structural requirements for optimal receptor binding.

Interactive Data Table: Receptor Binding Profile

The following table summarizes the binding affinity data for a key derivative. Use the search bar to filter by receptor.

Compound NameReceptorBinding Affinity (IC50)Selectivity
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D40.057 nM>10,000-fold vs. D2
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D2>570 nM
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideSerotonin 5-HT1AHighSelective vs. D4
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideAdrenergic alpha1HighSelective vs. D4

Downstream Signaling Pathway Modulation

Compounds featuring the A-[2-(4-chlorophenyl)ethyl]- moiety, particularly those acting as antagonists at the dopamine D4 receptor, exert their effects by modulating a cascade of intracellular signaling events. As D2-like receptors, D4 receptors are primarily coupled to inhibitory Gαi/o proteins. Their antagonism by A-[2-(4-chlorophenyl)ethyl]- derivatives prevents the endogenous ligand, dopamine, from activating these receptors, thereby blocking the canonical downstream signaling pathway. This blockade leads to the inhibition of adenylyl cyclase, which in turn prevents the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels subsequently reduces the activity of protein kinase A (PKA) and the phosphorylation of its downstream targets.

Beyond the canonical G-protein-dependent pathway, D4 receptor antagonism can influence other signaling cascades. Research has indicated that D4 receptors can modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are crucial for regulating neuronal excitability. Antagonism of D4 receptors can, therefore, alter neuronal firing rates by interfering with this modulation.

Furthermore, evidence suggests that D4 receptor signaling can transactivate receptor tyrosine kinases, such as the platelet-derived growth factor β (PDGFβ) receptor. This can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). By blocking the D4 receptor, A-[2-(4-chlorophenyl)ethyl]- compounds can prevent this transactivation and the subsequent activation of the MAPK/ERK pathway.

The modulation of downstream signaling also extends to the regulation of other neurotransmitter systems. For instance, D4 receptor activation has been shown to decrease the function of GABA-A receptors in pyramidal neurons of the prefrontal cortex. Antagonists containing the A-[2-(4-chlorophenyl)ethyl]- scaffold can reverse this effect, thereby influencing GABAergic inhibitory neurotransmission.

The table below summarizes the key downstream signaling pathways affected by A-[2-(4-chlorophenyl)ethyl]- based dopamine D4 antagonists.

Signaling PathwayEffect of AntagonismKey Mediators
cAMP Pathway Inhibition of cAMP productionGαi/o, Adenylyl Cyclase, PKA
GIRK Channels Alteration of neuronal excitabilityG-protein-coupled inwardly rectifying potassium channels
MAPK/ERK Pathway Inhibition of ERK1/2 activationPDGFβ receptor transactivation
GABAergic Signaling Enhancement of GABA-A receptor functionGABA-A receptors

Interactions with Biological Nucleophiles and Macromolecules

The chemical structure of A-[2-(4-chlorophenyl)ethyl]- compounds, specifically the presence of the 4-chlorophenyl and often a piperazine (B1678402) ring, raises the potential for metabolic activation to reactive intermediates that can interact with biological nucleophiles and macromolecules.

The 4-chlorophenyl group can be a substrate for cytochrome P-450 enzymes, leading to oxidative metabolism. This process can generate reactive metabolites. For instance, studies on related compounds have shown that the chlorophenyl moiety can be metabolized to form electrophilic species that are capable of covalently binding to cellular macromolecules such as proteins, phospholipids, and DNA. nih.gov This covalent binding, or adduction, can potentially alter the function of these macromolecules and is a mechanism of interest in toxicological studies. The extent of this binding can be influenced by the presence of cellular nucleophiles like glutathione (B108866) (GSH), which can conjugate with and detoxify the reactive intermediates. nih.gov

Furthermore, many potent dopamine D4 receptor ligands incorporating the A-[2-(4-chlorophenyl)ethyl]- scaffold also contain a piperazine ring. The piperazine moiety is known to be susceptible to metabolic bioactivation. rsc.orgpreprints.org Enzymatic oxidation of the piperazine ring can lead to the formation of reactive iminium ions or other electrophilic species such as glyoxal. researchgate.net These reactive intermediates can be trapped by nucleophiles. For example, in vitro studies have demonstrated the formation of adducts with cyanide ions and glutathione. rsc.orgpreprints.org Such interactions with biological nucleophiles in vivo could lead to the modification of proteins and other macromolecules, a process that warrants further investigation to fully understand the disposition and potential liabilities of this chemical class.

The table below outlines the potential bioactivation pathways and subsequent interactions with biological macromolecules for compounds containing the A-[2-(4-chlorophenyl)ethyl]- moiety.

Structural MoietyBioactivation PathwayReactive IntermediateInteraction with Macromolecules
4-Chlorophenyl Cytochrome P-450 oxidationElectrophilic speciesCovalent binding to proteins, phospholipids, DNA nih.gov
Piperazine Ring Enzymatic oxidationIminium ion, GlyoxalAdduction with nucleophiles (e.g., glutathione) rsc.orgpreprints.orgresearchgate.net

Cellular Pathway Modulation

The modulation of downstream signaling pathways by A-[2-(4-chlorophenyl)ethyl]- compounds, particularly D4 receptor antagonists, translates into the regulation of various cellular pathways, influencing cellular function and fate. Given the localization of D4 receptors in brain regions associated with higher cognitive functions, the primary cellular pathways affected are those involved in neuronal processes.

By altering dopaminergic and GABAergic neurotransmission, these compounds can modulate cellular pathways that underpin cognition, attention, and emotional regulation. These effects are likely mediated through changes in gene expression and protein synthesis in neuronal circuits of the prefrontal cortex and other relevant brain areas.

Recent research has also uncovered a role for D4 receptor antagonists in modulating cellular pathways in non-neuronal cells, particularly in the context of cancer. Studies on glioblastoma, a highly aggressive brain tumor, have shown that D4 receptor antagonists can significantly impact cancer cell viability. These compounds have been demonstrated to induce cell death and cause cell cycle arrest in glioblastoma cell lines.

The anticancer effects appear to be mediated through the modulation of several key cellular pathways. One significant observation is the promotion of reactive oxygen species (ROS) production within the cancer cells. Elevated ROS levels can lead to oxidative stress and damage to cellular components, ultimately triggering apoptosis. Additionally, these compounds have been shown to cause mitochondrial dysfunction, further contributing to the induction of cell death pathways. The ability to inhibit colony formation in cancer cell assays suggests an impact on cellular pathways related to cell proliferation and survival.

The table below summarizes the cellular pathways modulated by A-[2-(4-chlorophenyl)ethyl]- based dopamine D4 antagonists.

Cellular ContextModulated Cellular PathwayObserved Effect
Neuronal Cells Neuronal signaling and plasticityModulation of cognition, attention, and emotional regulation
Glioblastoma Cells Cell Viability and ProliferationDecreased cell viability, inhibition of colony formation
Cell CycleInduction of cell cycle arrest
Apoptosis and Oxidative StressInduction of cell death, promotion of ROS production, mitochondrial dysfunction

Chemical Biology Applications and Molecular Probe Development

Development of Ligands for Specific Protein Targets

The A-[2-(4-chlorophenyl)ethyl]- framework is integral to the structure of various synthetic ligands designed to bind with high affinity and selectivity to specific protein targets. Researchers have successfully incorporated this moiety into compounds targeting receptors and enzymes implicated in a range of physiological and pathological processes.

A prominent example is the development of ligands for the dopamine (B1211576) D4 receptor, a G-protein-coupled receptor that is a target for antipsychotic drugs. The compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which contains the core A-[2-(4-chlorophenyl)ethyl]- structure, has been identified as a highly potent and selective dopamine D4 ligand. nih.govnih.gov Structure-activity relationship (SAR) studies on a series of 1-aryl-4-alkylpiperazines revealed that this compound exhibits a very high affinity for the D4 receptor with an IC50 value of 0.057 nM. nih.gov Furthermore, it demonstrates remarkable selectivity, with over 10,000-fold preference for the D4 receptor over the D2 subtype, and it is also selective against the serotonin (B10506) 5-HT1A and adrenergic alpha1 receptors. nih.gov

Derivatives have been designed based on this lead compound to further refine properties for research applications. For instance, replacing the 4-chlorophenyl group with a 3-cyano-2-pyridinyl group resulted in a ligand with a Ki of 1.52 nM for the D4 receptor and over 100-fold selectivity against other dopamine and serotonin receptor subtypes. nih.gov

The 4-chlorophenyl group, a key feature of the A-[2-(4-chlorophenyl)ethyl]- moiety, has also been incorporated into other classes of protein ligands. A series of 2-phenol-4-chlorophenyl-6-aryl pyridines were synthesized and found to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.gov Additionally, a compound featuring a 4-chlorophenyl group attached to a thiazole (B1198619) ring, (E)-4-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol (CTP), has been investigated as a potential anti-breast cancer agent, with molecular docking studies suggesting its potential to inhibit protein targets relevant to breast cancer. tandfonline.com

CompoundTarget ProteinAffinity DataSelectivity
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4 ReceptorIC50 = 0.057 nM>10,000-fold vs. D2 Receptor
N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4 ReceptorKi = 1.52 nM>100-fold vs. D2, D3, 5-HT1A, 5-HT2A, 5-HT2C receptors
2-Phenol-4-(p-chlorophenyl)-6-aryl pyridinesTopoisomerase IIStrong inhibition at 100 µMSelective vs. Topoisomerase I
(E)-4-(1-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol (CTP)Breast Cancer Protein Targets (predicted)Negative binding energies in docking studiesNot specified

Use as Intermediates for Complex Molecule Synthesis in Research

The A-[2-(4-chlorophenyl)ethyl]- substructure, often derived from 2-(4-chlorophenyl)ethylamine, serves as a crucial building block or intermediate in the multi-step synthesis of more complex, biologically active molecules. nih.gov In pharmaceutical and chemical biology research, intermediates are foundational components that enable the systematic construction of elaborate molecular architectures. polymerchem.orgmlunias.com

The synthesis of the potent dopamine D4 receptor ligands mentioned previously illustrates this role. For example, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide involves the use of 1-(4-chlorophenyl)piperazine, which is then elaborated by adding the ethylamine (B1201723) linker and subsequently coupling it with 3-methoxybenzoic acid. nih.gov In this sequence, the 4-chlorophenyl group, attached to a piperazine (B1678402) and ethyl scaffold, is a core intermediate upon which the final ligand is assembled.

Similarly, the synthesis of novel benzimidazole (B57391) derivatives with potential pharmacological activities has been achieved using related starting materials. For instance, 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine was synthesized through a multi-step process where the 2-(4-chlorophenyl)ethyl moiety is a key component of the starting carboxylic acid used for the condensation reaction to form the benzimidazole ring system. researchgate.net These synthetic routes highlight how the A-[2-(4-chlorophenyl)ethyl]- fragment can be strategically employed to access diverse and complex chemical entities for biological investigation.

Application in High-Throughput Screening (HTS) Campaigns

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target. nih.gov Chemical libraries used in HTS campaigns are curated to contain a wide diversity of chemical structures, increasing the probability of finding novel bioactive agents.

Scaffolds containing the A-[2-(4-chlorophenyl)ethyl]- moiety are valuable components of such screening libraries. The inclusion of this substructure is justified by its presence in known biologically active molecules, suggesting it can serve as a "privileged structure" that favorably interacts with various protein targets. Commercial compound vendors for drug discovery often include molecules with this and related chlorophenyl structures in their screening collections. For example, the ChemDiv screening library contains compounds such as ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2H,3H,5H- nih.govnih.govthiazolo[3,2-a]pyrimidine-6-carboxylate, which features the 4-chlorophenyl group. chemdiv.com The presence of such compounds in large, diverse libraries allows for their unbiased testing against a multitude of biological targets in HTS campaigns, facilitating the discovery of new starting points for probe development and drug discovery.

Design of Affinity Probes

Affinity probes are chemical tools designed to selectively bind to a specific protein target, enabling its detection, visualization, or functional characterization. The A-[2-(4-chlorophenyl)ethyl]- scaffold has been successfully modified to create such probes, most notably for in vivo imaging applications.

Building upon the high-affinity dopamine D4 receptor ligand N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, researchers have developed a radiolabeled version for use as a Positron Emission Tomography (PET) tracer. nih.gov PET is a powerful non-invasive imaging technique that requires high-affinity radiolabeled ligands to visualize and quantify protein targets in living subjects.

In this work, a derivative, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7), was selected for radiolabeling. The methoxy (B1213986) group was labeled with carbon-11 (B1219553) ([¹¹C]), a positron-emitting isotope. nih.gov This PET tracer, [¹¹C]7, retained high affinity for the D4 receptor and possessed appropriate lipophilicity for penetrating the blood-brain barrier. When administered to a non-human primate, the probe accumulated in the retina, a tissue known to have a high density of D4 receptors, demonstrating its utility as an affinity probe for in vivo imaging of this specific protein target. nih.gov This successful development showcases how the core structure can be rationally adapted to generate sophisticated molecular probes for chemical biology research.

Probe NameCore StructureTargetApplicationKey Properties
[11C]7Based on A-[2-(4-chlorophenyl)ethyl]-piperazinyl-benzamideDopamine D4 ReceptorPositron Emission Tomography (PET) ImagingHigh affinity (Ki = 1.52 nM), Optimal lipophilicity (logP = 2.37), Brain penetration

Future Research Directions and Emerging Paradigms

Exploration of Novel Scaffolds Integrating the 2-(4-Chlorophenyl)ethyl Moiety

The continued exploration of novel molecular scaffolds that incorporate the 2-(4-chlorophenyl)ethyl moiety is a critical avenue for future research. The development of new synthetic methodologies allows for the creation of diverse chemical libraries, expanding the accessible chemical space and increasing the probability of discovering compounds with enhanced biological activity and improved physicochemical properties.

Recent research has demonstrated the successful integration of the 2-(4-chlorophenyl)ethyl group into various heterocyclic systems. For instance, novel 2-phenol-4-chlorophenyl-6-aryl pyridines have been synthesized and evaluated for their potential as topoisomerase II inhibitors. nih.gov These compounds, featuring the chlorophenyl moiety at the 4-position of the central pyridine (B92270) ring, have shown significant cytotoxic activity against several human cancer cell lines. nih.gov This highlights the potential of the pyridine scaffold as a carrier for the 2-(4-chlorophenyl)ethyl group in the development of new anticancer agents.

Another promising area is the synthesis of thiazole (B1198619) derivatives. Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate and its derivatives have been identified as potent inducers of Oct3/4, a key transcription factor in pluripotent cells. nih.gov This discovery opens up possibilities for developing small molecules for regenerative medicine and the generation of induced pluripotent stem cells (iPSCs). nih.gov Further exploration of thiazole-based scaffolds incorporating the 2-(4-chlorophenyl)ethyl moiety could lead to new therapies for a range of diseases.

The synthesis of pyrano[2,3-c]pyrazoles bearing an N-(4-chlorophenyl) substituent has also been reported, with some derivatives showing inhibitory activity against the kinase AKT2/PKBβ, a key player in oncogenic pathways in glioma. nih.gov These findings suggest that the pyranopyrazole scaffold is another valuable framework for the development of targeted cancer therapies.

Future efforts in this area will likely focus on:

Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to generate large libraries of diverse compounds based on novel scaffolds.

Scaffold Hopping: Replacing existing core structures with new, isosteric or bioisosteric scaffolds to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Natural Product-Inspired Scaffolds: Drawing inspiration from the structural complexity and diversity of natural products to design novel frameworks that incorporate the 2-(4-chlorophenyl)ethyl moiety.

Advanced Computational Approaches in Rational Drug Design and Optimization

The use of advanced computational methods is becoming increasingly integral to the rational design and optimization of drug candidates. These in silico techniques provide valuable insights into molecular interactions, helping to predict the biological activity of novel compounds and guide synthetic efforts. For derivatives of the 2-(4-chlorophenyl)ethyl moiety, computational approaches are being employed to elucidate structure-activity relationships (SAR) and to design molecules with improved therapeutic profiles.

Density Functional Theory (DFT) calculations have been used to investigate the geometrical structure, electronic properties, and spectroscopic features of compounds containing the 2-(4-chlorophenyl)ethyl group. mdpi.com For example, in a study of a novel pyridazinone derivative, DFT was used to analyze the frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, providing a deeper understanding of the molecule's reactivity and intermolecular interactions. mdpi.com

Molecular docking is another powerful tool used to predict the binding modes of ligands to their biological targets. This technique has been applied to study the interaction of various 2-(4-chlorophenyl)ethyl derivatives with their respective protein targets. For instance, docking studies have been performed to understand the binding of novel acrylate-based derivatives to the colchicine-binding site of tubulin, helping to explain their cytotoxic effects. researchgate.net Similarly, docking has been used to investigate the potential of pyridazinone compounds as antiviral agents by predicting their interactions with the main protease of SARS-CoV-2. mdpi.com

The future of computational design for these compounds will likely involve:

Quantum Mechanics/Molecular Mechanics (QM/MM): Combining the accuracy of quantum mechanics for the ligand and the active site with the efficiency of molecular mechanics for the rest of the protein to provide more accurate predictions of binding affinities.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of binding and to identify key interactions that may not be apparent from static docking poses.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): Rigorous methods for calculating the relative binding free energies of a series of related ligands, providing more quantitative predictions of potency.

Investigation of Multi-target Ligands and Polypharmacology

The traditional "one target, one drug" paradigm is increasingly being challenged by the concept of polypharmacology, which recognizes that many effective drugs act on multiple targets. nih.govwiley.com This approach is particularly relevant for complex diseases such as cancer and neurological disorders, where targeting a single pathway may not be sufficient. The 2-(4-chlorophenyl)ethyl moiety, with its presence in a variety of compounds acting on different targets, is well-suited for the design of multi-target ligands.

The development of compounds that can simultaneously modulate multiple targets offers the potential for enhanced efficacy and a reduced likelihood of developing drug resistance. For example, a single compound that inhibits both a key enzyme in a signaling pathway and a drug efflux pump could be a more effective anticancer agent than a highly selective inhibitor of the enzyme alone.

Future research in this area will focus on:

Systems Biology Approaches: Integrating genomic, proteomic, and metabolomic data to identify key nodes in disease networks that can be targeted by multi-target ligands.

Fragment-Based Drug Discovery (FBDD): Combining fragments known to bind to different targets to create novel multi-target ligands.

Privileged Scaffolds: Identifying molecular frameworks, such as those containing the 2-(4-chlorophenyl)ethyl group, that are capable of interacting with multiple targets and using them as a starting point for the design of new polypharmacological agents.

Development of Targeted Chemical Tools for Specific Biological Questions

Beyond their potential as therapeutic agents, compounds containing the 2-(4-chlorophenyl)ethyl moiety can also serve as valuable chemical tools for dissecting complex biological processes. These targeted chemical probes can be used to selectively modulate the activity of a specific protein or pathway, allowing researchers to study its function in a controlled manner.

For example, the development of highly potent and selective ligands for specific receptor subtypes can help to elucidate the physiological roles of those receptors. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a potent and selective dopamine (B1211576) D4 receptor ligand that has been used to study the function of this receptor. nih.gov The high affinity and selectivity of this compound make it a valuable tool for probing the role of the D4 receptor in various neurological processes.

The creation of photoaffinity probes is another important application of targeted chemical tools. These probes can be used to covalently label their target proteins upon photoactivation, allowing for their identification and characterization. This approach has been used to validate the target of novel SENP1 inhibitors containing a 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate scaffold. researchgate.net

Future directions in the development of chemical tools include:

Activity-Based Protein Profiling (ABPP): Designing probes that react covalently with the active sites of enzymes in a mechanism-dependent manner, allowing for the profiling of enzyme activity in complex biological systems.

PROTACs (Proteolysis-Targeting Chimeras): Developing bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its degradation. This approach offers a powerful way to knock down the levels of a specific protein of interest.

Fluorescent Probes: Attaching fluorescent dyes to selective ligands to allow for the visualization of their target proteins in living cells using advanced microscopy techniques.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

For compounds containing the 2-(4-chlorophenyl)ethyl moiety, AI and ML can be applied at various stages of the drug discovery pipeline:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel drug targets. nih.gov

Hit Identification and Lead Optimization: ML models can be trained to predict the biological activity and physicochemical properties of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis and testing. pharmaceutical-technology.com

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, offering a powerful approach to exploring new chemical space. nih.govd4-pharma.com

Predictive Toxicology: AI can be used to predict the potential toxicity of drug candidates early in the discovery process, helping to reduce the rate of attrition in later stages of development. mdpi.com

The increasing availability of large, high-quality datasets, coupled with advances in AI algorithms and computing power, will continue to drive the application of these technologies in drug discovery. For researchers working with the 2-(4-chlorophenyl)ethyl moiety, leveraging AI and ML will be crucial for staying at the forefront of innovation and for accelerating the development of new and improved medicines.

Q & A

Q. What are the optimal synthetic routes for A-[2-(4-chlorophenyl)ethyl]- derivatives, and how can reaction yields be improved?

Methodological Answer: Multi-step synthesis is often required, involving halogenation, nucleophilic substitution, or coupling reactions. For example, ethyl 2-(((4-chlorophenyl)thio)methyl) derivatives are synthesized via thioether formation using 4-chlorothiophenol and alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization can be achieved by controlling stoichiometry, reaction temperature (e.g., 60–80°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling reactions). Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. Which analytical techniques are critical for confirming the structure and purity of A-[2-(4-chlorophenyl)ethyl]- derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the 4-chlorophenyl ring and ethyl linker (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.8–3.5 ppm for CH₂ groups) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, as demonstrated for ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate (monoclinic system, space group P2₁/n) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can interaction studies be designed to elucidate the biological targets of A-[2-(4-chlorophenyl)ethyl]- derivatives?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) to quantify affinity for neurotransmitter receptors. For example, 2-amino-1-(4-chlorophenyl)ethanol hydrochloride modulates serotonin and dopamine receptors in vitro, with IC₅₀ values determined via competitive binding assays .
  • Enzyme Inhibition Studies : Measure kinetic parameters (e.g., Kₘ, Vₘₐₓ) using fluorogenic substrates. Derivatives with pyridazinone cores show inhibitory activity against kinases or hydrolases .

Q. How can contradictions in reported biological activity data for structurally similar derivatives be resolved?

Methodological Answer:

  • Meta-Analysis of Experimental Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers), cell lines, and assay pH. For instance, ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate exhibits varying cytotoxicity in MCF-7 vs. HEK293 cells due to metabolic differences .
  • Structural-Activity Relationship (SAR) Modeling : Use computational tools (e.g., Schrödinger Suite) to correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity trends .

Q. What computational strategies predict the reactivity and regioselectivity of A-[2-(4-chlorophenyl)ethyl]- derivatives in electrophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 4-chlorophenyl group directs electrophiles to the para position relative to the ethyl linker .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., toluene vs. ethanol) for SN² reactions involving the ethyl chain .

Key Considerations for Researchers

  • Safety : Handle chlorinated derivatives in fume hoods; refer to SDS guidelines for compounds like 2-tert-butyl-2-[2-(4-chlorophenyl)ethyl]oxirane .
  • Data Reproducibility : Report solvent purity, temperature gradients, and instrument calibration in methods sections.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.